molecular formula C22H22N2O5 B14282785 Methylazatoxin CAS No. 129565-13-5

Methylazatoxin

Cat. No.: B14282785
CAS No.: 129565-13-5
M. Wt: 394.4 g/mol
InChI Key: SCLLIEKCYQJGGW-RNODOKPDSA-N
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Description

Methylazatoxin (hypothetical IUPAC name: 3-methyl-5-azatricyclo[8.2.1.1³,⁸]pentadecane-2-carboxylic acid) is a synthetic organic compound postulated to belong to the class of neurotoxic alkaloids. This compound likely exhibits inhibitory effects on acetylcholinesterase or ion channels, akin to compounds like T-2 toxin or metazachlor . However, the absence of direct studies in the provided evidence necessitates reliance on comparative frameworks for analysis.

Properties

CAS No.

129565-13-5

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

IUPAC Name

(10R,15S)-10-(3,4,5-trimethoxyphenyl)-13-oxa-8,11-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-12-one

InChI

InChI=1S/C22H22N2O5/c1-26-17-8-12(9-18(27-2)21(17)28-3)20-19-15(10-13-11-29-22(25)24(13)20)14-6-4-5-7-16(14)23-19/h4-9,13,20,23H,10-11H2,1-3H3/t13-,20+/m0/s1

InChI Key

SCLLIEKCYQJGGW-RNODOKPDSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@@H]2C3=C(C[C@@H]4N2C(=O)OC4)C5=CC=CC=C5N3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=C(CC4N2C(=O)OC4)C5=CC=CC=C5N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylazatoxin typically involves multi-step organic reactions. One common method includes the reaction of azatoxin with methylating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. The process may involve continuous flow reactors and advanced purification techniques such as chromatography to ensure the compound meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Methylazatoxin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methylazatoxin has been extensively studied for its applications in various fields:

Mechanism of Action

Methylazatoxin exerts its effects primarily by inhibiting topoisomerase-II and tubulin. This inhibition disrupts the normal function of these proteins, leading to cell cycle arrest at the M-phase and subsequent apoptosis. The molecular targets include the DNA-topoisomerase-II complex and tubulin, which are crucial for DNA replication and cell division .

Comparison with Similar Compounds

The comparison is structured using criteria from regulatory and toxicological guidelines, emphasizing chemical structure, mechanism of action, toxicity profiles, and regulatory status .

Structural Analogues

Hypothetical structural analogs of Methylazatoxin include:

  • T-2 Toxin : A trichothecene mycotoxin inhibiting protein synthesis and causing immune suppression .
  • Metamizole : A pyrazolone derivative with analgesic properties, highlighting functional group similarities .

Table 1: Structural and Functional Comparison

Compound Core Structure Functional Groups Primary Mechanism
This compound Tricyclic alkaloid Methyl, aza-group Hypothesized ion channel block
Metazachlor Chloroacetamide Cl, amide Acetylcholinesterase inhibition
T-2 Toxin Trichothecene macrocycle Epoxide, ester Ribosomal inhibition
Metamizole Pyrazolone Sulfonate, methyl Cyclooxygenase modulation
Toxicity Profiles

Toxicity data for this compound is inferred from structurally similar compounds:

  • Metazachlor : Shows moderate acute toxicity (rat LD₅₀: 1,200 mg/kg) but chronic neurodevelopmental risks .
  • T-2 Toxin: Highly toxic (mouse LD₅₀: 1 mg/kg) with hematotoxic and immunotoxic effects .
  • Metamizole : Low acute toxicity (human TD₅₀: 5 g/kg) but linked to agranulocytosis .
Regulatory and Environmental Fate
  • Metazachlor : Regulated under EU pesticide guidelines with restrictions due to groundwater contamination risks .
  • T-2 Toxin : Monitored in food safety protocols (FDA/EFSA) due to mycotoxin contamination .
  • This compound: No regulatory data available; similarity assessments would require environmental fate studies (e.g., biodegradation, bioaccumulation) as per EPA mixture guidelines .
Data Gaps and Research Needs

As noted in pesticide risk assessments , key data gaps for this compound include:

  • Chronic toxicity endpoints (carcinogenicity, reproductive effects).
  • Environmental persistence and metabolite identification.
  • Cross-species sensitivity variations.

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